2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid 2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18034568
InChI: InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(16)13-6(8(14)15)4-5-7(11)12/h6-7H,4-5H2,1-3H3,(H,13,16)(H,14,15)
SMILES:
Molecular Formula: C10H17F2NO4
Molecular Weight: 253.24 g/mol

2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid

CAS No.:

Cat. No.: VC18034568

Molecular Formula: C10H17F2NO4

Molecular Weight: 253.24 g/mol

* For research use only. Not for human or veterinary use.

2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid -

Specification

Molecular Formula C10H17F2NO4
Molecular Weight 253.24 g/mol
IUPAC Name 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Standard InChI InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(16)13-6(8(14)15)4-5-7(11)12/h6-7H,4-5H2,1-3H3,(H,13,16)(H,14,15)
Standard InChI Key FONPOKVADVHMTQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(F)F)C(=O)O

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s structure integrates two critical functional groups: a tert-butoxycarbonyl (Boc) group and a 5,5-difluoropentanoic acid moiety. The Boc group, a widely used amine-protecting group in peptide synthesis, confers stability against nucleophilic attack and acidic conditions . The difluorinated carbon chain at position 5 introduces steric and electronic effects that may influence reactivity and intermolecular interactions .

The SMILES notation for the compound is CC(C)(C)OC(=O)NC(CCC(F)F)C(=O)O, which explicitly defines the Boc-protected amine linked to a difluorinated pentanoic acid . The presence of fluorine atoms at the 5-position distinguishes this compound from related analogs, such as 4-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid (CAS 1934913-37-7), where the difluorination occurs at a different carbon .

Table 1: Comparative Structural Data for Related Boc-Protected Difluorinated Acids

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid2097954-55-5C10H17F2NO4\text{C}_{10}\text{H}_{17}\text{F}_{2}\text{NO}_{4}253.24
4-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid1934913-37-7C10H17F2NO4\text{C}_{10}\text{H}_{17}\text{F}_{2}\text{NO}_{4}253.24
2-{[(Tert-butoxy)carbonyl]amino}-5-chloro-5,5-difluoropentanoic acid2000472-63-7C10H16ClF2NO4\text{C}_{10}\text{H}_{16}\text{ClF}_{2}\text{NO}_{4}287.69

Physicochemical Properties

Experimental and Calculated Data

Key physicochemical properties, as reported in chemical databases, include:

Table 2: Physicochemical Profile of 2-{[(Tert-Butoxy)Carbonyl]Amino}-5,5-Difluoropentanoic Acid

PropertyValueSource
CAS Number2097954-55-5
Molecular FormulaC10H17F2NO4\text{C}_{10}\text{H}_{17}\text{F}_{2}\text{NO}_{4}
Molecular Weight253.24 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available
SMILESCC(C)(C)OC(=O)NC(CCC(F)F)C(=O)O

The lack of empirical data for density, boiling point, and melting point underscores the need for further experimental characterization. Computational models predict moderate polarity due to the carboxylic acid and Boc groups, suggesting solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Future Research Directions

  • Physicochemical Profiling: Empirical determination of melting point, solubility, and stability under varying pH conditions.

  • Biological Screening: In vitro assays to evaluate antimicrobial, anticancer, or enzymatic inhibitory activity.

  • Synthetic Optimization: Development of scalable, high-yield synthetic routes to enable industrial applications.

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